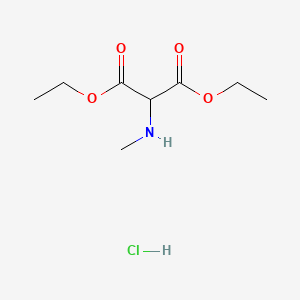![molecular formula C6H4N4O2 B1357078 [1,2,4]トリアゾロ[4,3-B]ピリダジン-6-カルボン酸 CAS No. 56434-29-8](/img/structure/B1357078.png)
[1,2,4]トリアゾロ[4,3-B]ピリダジン-6-カルボン酸
説明
“[1,2,4]Triazolo[4,3-B]pyridazine-6-carboxylic acid” is a chemical compound that belongs to the class of triazolopyridazines . It is used in various scientific and pharmaceutical research .
Synthesis Analysis
The synthesis of “[1,2,4]Triazolo[4,3-B]pyridazine-6-carboxylic acid” and its derivatives involves several steps. For instance, the substituted acetophenones, glyoxylic acid monohydrate, and acetic acid are added to a round bottom flask equipped with a magnetic stir at room temperature. The mixture is then heated and stirred under reflux for 2-10 hours .
Molecular Structure Analysis
The molecular structure of “[1,2,4]Triazolo[4,3-B]pyridazine-6-carboxylic acid” is complex and unique. It contains a triazolopyridazine core, which is a fused ring system incorporating a triazole and a pyridazine .
Chemical Reactions Analysis
The chemical reactions involving “[1,2,4]Triazolo[4,3-B]pyridazine-6-carboxylic acid” are diverse and can lead to a variety of products. For example, it can undergo reactions with substituted acetophenones and glyoxylic acid monohydrate to form new compounds .
科学的研究の応用
抗菌活性
[1,2,4]トリアゾロ[4,3-B]ピリダジン-6-カルボン酸 と構造的に類似したトリアゾロピラジン誘導体が合成され、抗菌活性が評価されています。 これらの化合物のいくつかは、グラム陽性菌である黄色ブドウ球菌とグラム陰性菌である大腸菌の両方に対して、中等度から良好な抗菌活性を示しました .
医薬品化学
トリアゾロピラジンとピリダジンは、さまざまな目的で医薬品化学に使用されてきました 。 たとえば、これらの化合物のいくつかは、強力な間葉系上皮転換因子(c-Met)タンパク質キナーゼ阻害活性を示しています 。 また、GABA Aアロステリック調節活性も示しています .
蛍光プローブ
トリアゾロピラジンとピリダジンは、蛍光プローブとして使用されてきました 。 これらの化合物は、生物学的プロセスを検出または測定するために使用でき、細胞機能に関する貴重な洞察を提供します .
ポリマーの構造単位
これらの化合物は、太陽電池で使用するためにポリマーに組み込まれてきました 。 これらのヘテロ環のユニークな特性により、新素材の開発に適しています .
抗乳がん剤
[1,2,4]トリアゾロ[4,3-B]ピリダジン-6-カルボン酸 と構造的に類似したビス(1,2,4-トリアゾロ[3,4- b ][1,3,4]チアジアジン)が合成され、乳がん細胞株に対する細胞毒性活性が評価されています。
高エネルギー材料
[1,2,4]トリアゾロ[4,3-B]ピリダジン-6-カルボン酸 と構造的に類似した縮合トリアゾールをベースとした非常に熱安定な高エネルギー材料が開発されました。 これらの材料は、良好な熱安定性と比較可能な爆轟特性を備えており、高エネルギー材料としての用途の可能性を示しています .
将来の方向性
作用機序
Target of Action
Similar compounds have been reported to target c-met and vegfr-2 kinases . These kinases play crucial roles in cell growth and angiogenesis, respectively.
Mode of Action
It’s suggested that similar compounds inhibit their targets by binding to the active sites of the enzymes, thereby preventing their normal function .
Biochemical Pathways
Inhibition of c-met and vegfr-2 kinases can disrupt several cellular processes, including cell growth, survival, and angiogenesis .
Result of Action
Similar compounds have shown to inhibit cell growth and induce apoptosis in cancer cells .
生化学分析
Biochemical Properties
[1,2,4]Triazolo[4,3-B]pyridazine-6-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within cells . The compound’s interaction with proteins often involves binding to specific active sites, leading to conformational changes that alter the protein’s function . Additionally, [1,2,4]Triazolo[4,3-B]pyridazine-6-carboxylic acid can form complexes with metal ions, which can further modulate its biochemical activity .
Cellular Effects
The effects of [1,2,4]Triazolo[4,3-B]pyridazine-6-carboxylic acid on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in cell growth and apoptosis . By modulating these pathways, the compound can either promote or inhibit cell proliferation, depending on the cellular context . Furthermore, [1,2,4]Triazolo[4,3-B]pyridazine-6-carboxylic acid affects gene expression by interacting with transcription factors and other regulatory proteins . This interaction can lead to changes in the expression levels of various genes, impacting cellular metabolism and function .
Molecular Mechanism
At the molecular level, [1,2,4]Triazolo[4,3-B]pyridazine-6-carboxylic acid exerts its effects through several mechanisms. One primary mechanism involves binding to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity . This binding is often facilitated by hydrogen bonds, hydrophobic interactions, and coordination with metal ions . Additionally, the compound can induce conformational changes in proteins, altering their function and stability . These molecular interactions ultimately result in changes in cellular processes and metabolic pathways .
Temporal Effects in Laboratory Settings
The stability and degradation of [1,2,4]Triazolo[4,3-B]pyridazine-6-carboxylic acid in laboratory settings are critical factors that influence its long-term effects on cellular function . Over time, the compound may undergo chemical degradation, leading to the formation of inactive or less active metabolites . In in vitro studies, the temporal effects of the compound have been observed to vary depending on the experimental conditions, such as temperature, pH, and the presence of other biomolecules . In in vivo studies, the compound’s stability and degradation can affect its bioavailability and overall efficacy .
Dosage Effects in Animal Models
The effects of [1,2,4]Triazolo[4,3-B]pyridazine-6-carboxylic acid in animal models are dose-dependent . At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . The threshold dose for these effects varies depending on the animal model and the route of administration . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of the compound .
Metabolic Pathways
[1,2,4]Triazolo[4,3-B]pyridazine-6-carboxylic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors . It can influence the levels of key metabolites, thereby affecting the overall metabolic flux within cells . The compound’s metabolism often involves phase I and phase II reactions, leading to the formation of various metabolites that can be further processed or excreted . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of [1,2,4]Triazolo[4,3-B]pyridazine-6-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s uptake, localization, and accumulation in different cellular compartments . The compound’s distribution can be influenced by factors such as its lipophilicity, molecular size, and the presence of specific transporters . Understanding these factors is crucial for optimizing the compound’s therapeutic efficacy and minimizing potential side effects .
Subcellular Localization
The subcellular localization of [1,2,4]Triazolo[4,3-B]pyridazine-6-carboxylic acid is a key determinant of its activity and function . The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through various targeting signals and post-translational modifications . These localization patterns can influence the compound’s interactions with biomolecules and its overall biochemical activity . Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action and optimizing its therapeutic potential .
特性
IUPAC Name |
[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c11-6(12)4-1-2-5-8-7-3-10(5)9-4/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKKUXSHZWHEBCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=CN2N=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10480778 | |
| Record name | [1,2,4]Triazolo[4,3-b]pyridazine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10480778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56434-29-8 | |
| Record name | [1,2,4]Triazolo[4,3-b]pyridazine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10480778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![1-[4-(Pyridin-2-yl)piperazin-1-yl]propan-2-amine](/img/structure/B1357015.png)



